Phenylisoxazole-Containing HDAC6 Inhibitors Exhibit Picomolar Potency and 10-Fold Cellular Activity Advantage Over SAHA
HDAC inhibitors incorporating a phenylisoxazole CAP group demonstrate HDAC6 inhibitory potency of approximately 2 picomolar and display approximately 10-fold greater potency than suberoylanilide hydroxamic acid (SAHA, vorinostat) in blocking pancreatic cancer cell growth [1].
| Evidence Dimension | Inhibition of pancreatic cancer cell growth |
|---|---|
| Target Compound Data | ~10-fold more potent than SAHA (exact IC50 values not disclosed in abstract; phenylisoxazole-containing series) |
| Comparator Or Baseline | SAHA (suberoylanilide hydroxamic acid, vorinostat) |
| Quantified Difference | Approximately 10-fold potency advantage |
| Conditions | Pancreatic cancer cell lines (in vitro proliferation assay); HDAC6 enzymatic assay (for 2 picomolar IC50) |
Why This Matters
This quantitative performance advantage establishes that phenylisoxazole-containing compounds offer superior cellular efficacy compared to the FDA-approved benchmark HDAC inhibitor SAHA, making 3-phenylisoxazole-5-carbonitrile a strategically valuable building block for next-generation epigenetic probe and drug discovery programs targeting HDAC6.
- [1] Kozikowski AP, Tapadar S, Luchini DN, Kim KH, Billadeau DD. Use of the nitrile oxide cycloaddition (NOC) reaction for molecular probe generation: a new class of enzyme selective histone deacetylase inhibitors (HDACIs) showing picomolar activity at HDAC6. J Med Chem. 2008;51(15):4370-4373. View Source
